molecular formula C8H8FNO B071505 N-(3-fluorobenzyl)formamide CAS No. 180207-86-7

N-(3-fluorobenzyl)formamide

Cat. No. B071505
M. Wt: 153.15 g/mol
InChI Key: KOWSBYDGBOMGAC-UHFFFAOYSA-N
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Description

“N-(3-Fluorobenzyl)formamide” is a chemical compound with the molecular formula C8H8FNO . It has an average mass of 153.154 Da and a monoisotopic mass of 153.058990 Da . It is used in the manufacture of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .


Synthesis Analysis

The synthesis of formamides, including “N-(3-fluorobenzyl)formamide”, can be achieved through the N-formylation of amines . This process involves the use of sodium borohydride (NaBH4) and carbon dioxide (CO2) under atmospheric pressure . The reductive formylation of CO2 with sodium borohydride generates formoxy borohydride species in situ . This species is critical for the success of the N-formylation reactions .


Molecular Structure Analysis

The molecular structure of “N-(3-fluorobenzyl)formamide” consists of a carbonyl and an amino group . These groups are capable of forming strong hydrogen bonds . The structure of the hydrogen-bond network in formamide-based solvents is critical for various chemical reactions .


Chemical Reactions Analysis

Formamides, including “N-(3-fluorobenzyl)formamide”, are key intermediates for the synthesis of functional or biologically active molecules . They can also be exploited as surrogates of isocyanates for the synthesis of ureas and carbamates .


Physical And Chemical Properties Analysis

“N-(3-fluorobenzyl)formamide” has a molecular formula of C8H8FNO . It has an average mass of 153.154 Da and a monoisotopic mass of 153.058990 Da .

Scientific Research Applications

  • Catalytic Asymmetric Synthesis : N-(3-fluorobenzyl)formamide and related chiral formamides have been studied for their application in Lewis base catalysis, particularly in catalyzing allylations of aliphatic aldehydes with high enantioselectivity. Such formamides are useful for synthesizing anti homoallylic alcohols, a significant type of compound in asymmetric synthesis (Iseki, Mizuno, Kuroki, & Kobayashi, 1998).

  • Hydrolysis Mechanism Studies : Research has been conducted on the hydrolysis mechanisms of similar compounds, like N,N-bis(p-fluorobenzyl)-N'-(2',3'-dideoxy-3'-thiacytidinyl)formamidine. Such studies provide insights into the behavior of fluorobenzyl formamides under various conditions, contributing to the understanding of their reactivity and stability (Cheng, 2008).

  • Microwave-Promoted Synthesis : Microwave-assisted methods have been developed for synthesizing N-(α-hydroxybenzyl)formamides. This approach highlights the role of N-(3-fluorobenzyl)formamide in creating efficient synthesis pathways with reduced reaction times and excellent yields (Rabiei & Naeimi, 2016).

  • Medicinal Chemistry Applications : Various formamide derivatives, including those related to N-(3-fluorobenzyl)formamide, have been explored in medicinal chemistry. Studies include the metabolism and disposition of HIV integrase inhibitors and the development of fluorine analogs for potential use as radioligands in positron emission tomography (Monteagudo et al., 2007).

  • Polymeric Formamides : Research into polymeric formamides suggests potential applications in catalysis and material science. These studies explore how modifications in the formamide structure, like incorporating fluorobenzyl groups, can influence properties and catalytic activity (Yoshinaga et al., 1998).

Future Directions

The future directions in the study and use of “N-(3-fluorobenzyl)formamide” and other formamides could involve the development of more sustainable and energy-efficient synthetic transformations . This could potentially turn CO2, a notorious greenhouse gas, into a cost-efficient and environmentally friendly raw material .

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4,6H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWSBYDGBOMGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442979
Record name N-(3-fluorobenzyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorobenzyl)formamide

CAS RN

180207-86-7
Record name N-(3-fluorobenzyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ES Reckzeh, G Karageorgis, M Schwalfenberg… - Cell chemical …, 2019 - cell.com
Cancer cells sustain growth by altering their metabolism to accelerated aerobic glycolysis accompanied by increased glucose demand and employ glutamine as additional nutrient …
Number of citations: 97 www.cell.com

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